molecular formula C2H6N2S B7769089 CID 11720

CID 11720

Cat. No. B7769089
M. Wt: 90.15 g/mol
InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 11720 is a useful research compound. Its molecular formula is C2H6N2S and its molecular weight is 90.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11720 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11720 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 11720 involves the conversion of 2,3-dichlorophenol to 2,3-dichloroanisole, followed by the reaction of 2,3-dichloroanisole with 2-amino-5-chlorobenzophenone to form CID 11720.

Starting Materials
2,3-dichlorophenol, 2-amino-5-chlorobenzophenone, sodium hydroxide, potassium carbonate, dimethyl sulfoxide, acetic anhydride, hydrochloric acid, wate

Reaction
Step 1: 2,3-dichlorophenol is reacted with potassium carbonate and acetic anhydride in dimethyl sulfoxide to form 2,3-dichloroanisole., Step 2: 2,3-dichloroanisole is reacted with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide in dimethyl sulfoxide to form CID 11720., Step 3: The reaction mixture is then acidified with hydrochloric acid and the resulting solid is filtered and washed with water to obtain CID 11720 as a white solid.

properties

IUPAC Name

N'-methylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJQICVXLJTWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11720

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.